molecular formula C17H20ClN3O4S2 B14993592 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B14993592
M. Wt: 429.9 g/mol
InChI Key: HZBREDCGVNISAR-UHFFFAOYSA-N
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Description

5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(FURAN-2-YL)METHYL]-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique chemical structure, which includes a pyrimidine ring, a furan ring, and a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(FURAN-2-YL)METHYL]-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The synthetic route may involve the following steps:

  • Formation of the pyrimidine ring through cyclization reactions.
  • Introduction of the furan and thiolane rings via substitution reactions.
  • Chlorination and sulfonation reactions to introduce the chlorine and propylsulfanyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

  • Use of automated reactors for precise control of reaction parameters.
  • Purification techniques such as recrystallization, chromatography, and distillation.
  • Quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(FURAN-2-YL)METHYL]-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be studied for its potential biological activity, including its interactions with enzymes, receptors, and other biomolecules.

Medicine

In medicine, the compound may be investigated for its potential therapeutic applications, such as its ability to inhibit specific enzymes or pathways involved in disease processes.

Industry

In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(FURAN-2-YL)METHYL]-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with various substituents. Examples include:

  • 5-Bromo-N-(11-dioxo-1lambda6-thiolan-3-yl)-N-[(furan-2-yl)methyl]-2-(propylsulfanyl)pyrimidine-4-carboxamide
  • 5-Fluoro-N-(11-dioxo-1lambda6-thiolan-3-yl)-N-[(furan-2-yl)methyl]-2-(propylsulfanyl)pyrimidine-4-carboxamide

Uniqueness

The uniqueness of 5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(FURAN-2-YL)METHYL]-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H20ClN3O4S2

Molecular Weight

429.9 g/mol

IUPAC Name

5-chloro-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-2-propylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C17H20ClN3O4S2/c1-2-7-26-17-19-9-14(18)15(20-17)16(22)21(10-13-4-3-6-25-13)12-5-8-27(23,24)11-12/h3-4,6,9,12H,2,5,7-8,10-11H2,1H3

InChI Key

HZBREDCGVNISAR-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC=C(C(=N1)C(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3)Cl

Origin of Product

United States

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